1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea
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Overview
Description
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a phenethyl group, which is a common structural motif in many biologically active compounds.
Preparation Methods
The synthesis of N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of a pyrazole derivative with a phenethyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic attack of the pyrazole nitrogen on the isothiocyanate carbon, leading to the formation of the thiourea linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the synthesis of advanced materials and as a precursor for the production of other functionalized thioureas
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of the target protein, while the thiourea moiety can act as a hydrogen bond donor or acceptor, enhancing the binding affinity. This interaction can lead to the inhibition of the target enzyme or modulation of receptor activity, resulting in the desired biological effect .
Comparison with Similar Compounds
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA can be compared with other similar compounds, such as:
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENYLTHIOUREA: This compound lacks the phenethyl group and has different biological activity and binding properties.
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-BENZYLTHIOUREA: This compound has a benzyl group instead of a phenethyl group, which can affect its solubility and reactivity.
N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-CYCLOHEXYLTHIOUREA: This compound has a cyclohexyl group, which can influence its steric interactions and binding affinity .
Properties
Molecular Formula |
C14H18N4S |
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Molecular Weight |
274.39 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-18-11-13(10-17-18)9-16-14(19)15-8-7-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H2,15,16,19) |
InChI Key |
MSIKNCNGUMFJTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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